Phenylglyoxal
Overview
Description
Phenylglyoxal is an organic compound with the formula C6H5C(O)C(O)H. It contains both an aldehyde and a ketone functional group. It is a yellow liquid when anhydrous but readily forms a colorless crystalline hydrate . It has been used as a reagent to modify the amino acid, arginine .
Synthesis Analysis
Phenylglyoxal was first prepared by thermal decomposition of the sulfite derivative of the oxime . More conveniently, it can be prepared from methyl benzoate by reaction with KCH2S(O)CH3 to give PhC(O)CH(SCH3)(OH), which is oxidized with copper (II) acetate . Alternatively, it can also be prepared by oxidation of acetophenone with selenium dioxide .Molecular Structure Analysis
The molecular structure of Phenylglyoxal can be represented as O=C(C=O)c1ccccc1 . The compound has a molar mass of 134.13 g/mol .Chemical Reactions Analysis
Phenylglyoxal polymerizes upon standing, as indicated by solidification of the liquid. Upon heating, this polymer “cracks” to give back the yellow aldehyde . Dissolution of phenylglyoxal in water gives crystals of the hydrate: C6H5C(O)COH + H2O → C6H5C(O)CH(OH)2 .Physical And Chemical Properties Analysis
Phenylglyoxal has a molar mass of 134.13 g/mol. It appears as a yellow liquid when anhydrous and forms white crystals when it’s a hydrate . It has a melting point of 76 to 79 °C (hydrate) and a boiling point of 63 to 65 °C (0.5 mmHg, anhydrous) . It is soluble in water and common organic solvents .Scientific Research Applications
Protein Arginine Residue Modification : Phenylglyoxal reacts with arginine residues in proteins, providing a method for chemical modification of these residues. This interaction is useful for studying protein structures and functions, as seen in the inactivation and analysis of bovine pancreatic ribonuclease A (Takahashi, 1968).
Food Preservation : It extends the shelf life of vacuum-packaged ground beef by delaying spore germination and inhibiting vegetative cells of bacteria like Clostridium sporogenes, thus enhancing product quality and texture (Bowles & Miller, 1994).
Inactivation of Creatine Kinase : Phenylglyoxal inactivates creatine kinase, an important enzyme in energy metabolism, by modifying its arginine residues. This study used high-resolution tandem mass spectrometry to identify the modification sites (Wood et al., 1998).
DNA and RNA Polymerases Inhibition : Phenylglyoxal inhibits DNA and RNA polymerases by interfering with their template binding functions. This suggests the presence of arginine residues at the template binding sites of these enzymes (Srivastava & Modak, 1980).
Inhibition of Amino Acid Transporter KAAT1 : It serves as an irreversible inhibitor of KAAT1-mediated leucine transport. This effect is dose-dependent, and it covalently binds to transporter arginine residues (Castagna et al., 2002).
Cell Surface Arginine-Rich Protein Identification : Phenylglyoxal acts as a cell surface probe specific for arginine moieties in proteins, useful for studying cell surface proteins and their functions (Stein & Berestecky, 1975).
Arginine Residue Modification in Enzymes : It's used to identify essential arginine residues in enzymes like type II dehydroquinases, providing insights into the structure and function of these enzymes (Krell et al., 1995).
Electrochemical Studies : Phenylglyoxal's reduction behavior is studied electrochemically, contributing to understanding its interactions and reactions in various pH conditions (Rodríguez-Mellado et al., 1984).
Chemical Modification for ATPase Study : It chemically modifies arginine residues in the ATP-binding site of Ca2+-transporting ATPase, aiding in the study of ATPase's structure and function (Yamamoto & Kawakita, 1999).
Fluorogenic Reagent for Tryptophan : Phenylglyoxal is used as a fluorogenic reagent for detecting tryptophan, useful in biochemical assays and research (Kojima et al., 1991).
Safety And Hazards
Phenylglyoxal is toxic. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Phenylglyoxal has been used to attach chemical payload (probes) to the amino acid citrulline and to peptides/proteins . It has also been used in the enantioselective synthesis of hydantoins via condensation of glyoxals and ureas in the presence of a chiral phosphoric acid at room temperature . These applications suggest potential future directions in the field of biochemistry and organic synthesis .
properties
IUPAC Name |
2-oxo-2-phenylacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGVDODNPJEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025888 | |
Record name | Phenylglyoxal | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |
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Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylglyoxal | |
CAS RN |
1074-12-0 | |
Record name | Phenylglyoxal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylglyoxal | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074120 | |
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Record name | phenylglyoxal | |
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Record name | phenylglyoxal | |
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Record name | Phenylglyoxal | |
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Record name | Benzoylformaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.761 | |
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Record name | PHENYLGLYOXAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45G3015PA | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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